Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate
Description
Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate is a piperidine-based ethyl ester derivative featuring a 3-nitro-4-sulfamoylphenyl substituent at the piperidine nitrogen. This compound is characterized by its sulfonamide (-SO₂NH₂) and nitro (-NO₂) functional groups, which confer unique electronic and steric properties. The nitro group likely enhances electrophilicity, while the sulfamoyl moiety may contribute to hydrogen-bonding interactions, making it relevant for biological targeting (e.g., enzyme inhibition) or materials science applications.
Properties
IUPAC Name |
ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6S/c1-2-23-14(18)10-5-7-16(8-6-10)11-3-4-13(24(15,21)22)12(9-11)17(19)20/h3-4,9-10H,2,5-8H2,1H3,(H2,15,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSFECIHFFUYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Sulfamoylation: The addition of a sulfamoyl group to the nitrophenyl intermediate.
Piperidine Ring Formation: Cyclization to form the piperidine ring.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. These methods are designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfamoyl group (-SO2NH2) and nitro group (-NO2) on the phenyl ring create electron-deficient aromatic systems, enabling nucleophilic aromatic substitution (SNAr). Key observations:
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Hydrolysis of Sulfamoyl Group : Under strongly acidic conditions (e.g., concentrated HCl, 100°C), the sulfamoyl group undergoes hydrolysis to yield a phenolic hydroxyl group.
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Nitro Group Activation : The nitro group meta to the sulfamoyl group enhances the electrophilicity of adjacent positions, facilitating substitution with amines or thiols.
Example Reaction:
Reduction Reactions
The nitro group is reducible to an amine under catalytic hydrogenation or chemical reduction conditions:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 12 h | Ethyl 1-(3-amino-4-sulfamoylphenyl)piperidine-4-carboxylate | 85% | |
| Fe/HCl | Reflux, 6 h | Same as above | 72% |
The resulting amine can undergo further reactions, such as diazotization or acylation .
Ester Hydrolysis
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Faster than acidic hydrolysis (2–4 h) but requires neutralization for isolation .
Piperidine Ring Functionalization
The piperidine ring participates in:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium salts .
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Acylation : Treatment with acetyl chloride yields the corresponding N-acetyl derivative .
Example:
Electrophilic Aromatic Substitution
The electron-rich piperidine ring directs electrophiles to the para position relative to the ester group. Nitration and sulfonation have been reported under controlled conditions .
Stability Under Oxidative Conditions
The compound shows moderate stability to oxidants like KMnO₄ or H₂O₂. Prolonged exposure degrades the sulfamoyl group to sulfonic acid .
Photochemical Reactivity
UV irradiation in methanol induces nitro-to-nitrito isomerization, a reversible process confirmed by UV-Vis spectroscopy.
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities, including:
- Antimicrobial Activity : Research indicates that piperidine derivatives exhibit antimicrobial properties. Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate has shown effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics .
- Antitumor Activity : Several studies have indicated that compounds with similar structures may possess antitumor properties. The presence of the sulfonamide group is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular processes .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as acetylcholinesterase and carbonic anhydrases, which are crucial in various physiological processes and disease states .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics, suggesting its potential as a lead compound in antibiotic development .
Case Study 2: Antitumor Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the inhibition of cell cycle progression and induction of oxidative stress within the cells .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfamoyl group may enhance the compound’s solubility and facilitate its interaction with biological targets. The piperidine ring provides structural stability and contributes to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate are compared below with related piperidine-4-carboxylate derivatives (Table 1). Key differences arise in substituent groups, synthesis yields, and biological activities.
Table 1: Comparative Analysis of Ethyl Piperidine-4-Carboxylate Derivatives
Key Findings and Differences
Substituent Effects on Bioactivity: The sulfamoyl group (-SO₂NH₂) in the target compound may enhance binding to enzymes like carbonic anhydrase via hydrogen bonding, as seen in hydrazonobenzenesulfonamide derivatives . Nitro groups (-NO₂) are common in prodrugs (e.g., antiparasitic agents), where they act as substrates for nitroreductases .
In contrast, benzoyl-linked analogs (e.g., ) are synthesized via straightforward amide couplings .
Fluorine substitution () improves metabolic stability and bioavailability, a feature absent in the nitro-sulfamoyl derivative .
Biological Applications: Morpholinopyrimidinyl derivatives () demonstrate potent in vivo activity against Mycobacterium tuberculosis, highlighting the role of heterocyclic substituents in antimicrobial design . Carboxamide-containing analogs () show improved aqueous solubility, critical for oral bioavailability .
Biological Activity
Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring, a nitro group, and a sulfamoyl group attached to a phenyl ring, along with an ethyl ester group. Its molecular structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 342.38 g/mol
This compound is characterized by its potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Sulfamoylation : The introduction of the sulfamoyl group to the nitrophenyl intermediate.
- Piperidine Ring Formation : Cyclization to create the piperidine structure.
- Esterification : The final step involves esterifying the carboxylic acid with ethanol to yield the ethyl ester.
These synthetic routes have been optimized for yield and purity, allowing for scalable production suitable for research applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, in a study involving human cancer cell lines, this compound showed significant cytotoxicity with IC values in the low micromolar range .
The proposed mechanism of action includes:
- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components.
- Inhibition of Carbonic Anhydrase : The sulfamoyl group may enhance solubility and facilitate interactions with carbonic anhydrase enzymes, which are often overexpressed in tumors .
Case Studies
Several studies have explored the biological activity of related compounds, providing context for understanding this compound's effects:
- Sulfonamide Derivatives : Research on sulfonamide compounds has shown that they can inhibit tumor growth and cell invasion in vitro and in vivo models. These findings support the hypothesis that this compound may exhibit similar properties due to its structural components .
- Comparative Studies : Comparative analyses with other piperidine derivatives indicate that modifications to the functional groups significantly affect biological activity. For example, derivatives lacking the nitro or sulfamoyl groups displayed reduced potency against cancer cell lines .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 1-(3-nitro-4-sulfamoylphenyl)piperidine-4-carboxylate, and what role do coupling agents play in its synthesis?
- Methodology : The compound is typically synthesized via amide coupling between ethyl piperidine-4-carboxylate and a substituted benzoic acid derivative. describes using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) with 1-hydroxybenzotriazole (HOBt) in dry acetonitrile to activate the carboxyl group, facilitating amide bond formation. Post-synthesis, hydrazine hydrate in ethanol is used to generate hydrazide intermediates, which are further derivatized with isocyanates.
- Key Considerations : Solvent choice (e.g., acetonitrile vs. dichloromethane in ) and stoichiometric ratios of coupling agents significantly impact reaction efficiency. EDCI/HOBt systems reduce racemization and improve yields compared to carbodiimide-only approaches .
Q. Which spectroscopic techniques are routinely employed for structural confirmation, and how are spectral discrepancies addressed?
- Methodology : Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical. For example, reports NMR (400 MHz, DMSO-) to confirm proton environments, while uses high-resolution MS (m/z 410.1931 [M+H]) to verify molecular weight.
- Data Resolution : Discrepancies in spectral data (e.g., unexpected splitting or missing peaks) often arise from impurities or tautomerism. Repeating measurements under controlled conditions (e.g., solvent, temperature) and cross-referencing with computational models (e.g., density functional theory for NMR shifts) can resolve ambiguities .
Advanced Research Questions
Q. How can coupling agents and solvents be optimized to enhance yield in large-scale syntheses?
- Methodology : Comparative studies suggest that polar aprotic solvents like acetonitrile ( ) improve EDCI-mediated coupling efficiency by stabilizing the active ester intermediate. However, dichloromethane (DCM) ( ) may be preferred for acid-sensitive substrates. Alternative coupling agents, such as HATU or PyBOP, can reduce reaction times but increase cost.
- Optimization Strategy : Design of Experiments (DoE) approaches can systematically evaluate solvent-catalyst combinations. For instance, a central composite design could optimize EDCI/HOBt ratios and solvent polarity to maximize yield while minimizing side products .
Q. What computational strategies predict the biological interactions of this compound, and how are docking studies validated?
- Methodology : Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) evaluates binding affinities to target proteins. highlights studies using ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate in angiotensin II receptor antagonist research.
- Validation : Cross-validation with experimental IC values and molecular dynamics simulations (e.g., AMBER or GROMACS) ensures docking poses reflect stable interactions. Free energy perturbation (FEP) calculations can further refine binding predictions .
Q. How do the nitro and sulfamoyl groups influence regioselectivity in derivatization reactions?
- Mechanistic Insight : The electron-withdrawing nitro group meta to the sulfamoyl moiety ( ) directs electrophilic substitution to the para position. Sulfamoyl groups can participate in hydrogen bonding, affecting solubility and reactivity in nucleophilic acyl substitutions.
- Experimental Design : Competitive reactions using substituted aryl halides or Grignard reagents under varying pH conditions can map regioselectivity trends. Monitoring via HPLC or LC-MS quantifies product distributions .
Data Contradiction Analysis
Q. How should researchers resolve contradictions in crystallographic data during structure elucidation?
- Case Study : notes that SHELX programs remain widely used despite newer alternatives. Discrepancies in unit cell parameters or refinement residuals (R-factors) may arise from twinning or disorder.
- Resolution Strategy : Employ dual-space algorithms (e.g., SHELXD for phase problem solving) and compare results with independent methods like charge-flipping (Superflip). High-resolution datasets (≤1.0 Å) and validation tools (e.g., PLATON) improve accuracy .
Q. What fragmentation pathways in mass spectrometry aid structural confirmation, and how are ambiguous peaks interpreted?
- Analysis : identifies key fragments (e.g., m/z 392.1821 [M+H-CHNO]) resulting from cleavage of the piperidine-carboxylate bond. Isotopic patterns (e.g., vs. ) distinguish halogen-containing fragments.
- Ambiguity Management : Tandem MS/MS (e.g., Q-TOF) coupled with spectral libraries (mzCloud) or in silico tools (CFM-ID) assigns low-abundance peaks. Neutral loss scans (e.g., -NH or -CO) corroborate proposed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
